Pneumocandin M1

描述

FR179642 是合成抗真菌药物米卡芬净的关键中间体,米卡芬净属于棘白菌素类 . 它作为结构相似的抗真菌脂肽 FR901379 的环状肽核 . 该化合物以其在对抗真菌感染中的作用而闻名,使其成为医药化学领域中的重要分子。

准备方法

FR179642 的制备涉及多个步骤,主要集中在 FR901379 的脱酰基化。以下是详细的合成路线:

发酵: 该过程从放线菌属细菌 Utahensis 的发酵开始,以获得 FR901379 脱酰基酶.

脱酰基化: FR901379 溶解在甲醇中,浓度为 3.0-5.0 g/L,并与脱酰基酶混合。

分离和纯化: 反应 12-48 小时后,分离和纯化 FR179642.

化学反应分析

FR179642 会发生多种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 可以使用常见的还原剂进行还原反应,生成化合物的还原形式。

取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基等试剂。

科学研究应用

Introduction to Pneumocandin M1

This compound is a member of the echinocandin class of antifungal agents, which are known for their effectiveness against various fungal pathogens, particularly those belonging to the Candida and Aspergillus genera. Echinocandins, including this compound, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby exerting fungicidal effects. This article explores the diverse applications of this compound in scientific research and clinical settings, supported by comprehensive data tables and case studies.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. It demonstrates potent activity against a wide range of Candida species and shows effectiveness in treating invasive candidiasis. The mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, leading to compromised cell wall integrity and subsequent cell death .

Comparative Efficacy Table

Mechanistic Studies

Research has also focused on understanding the resistance mechanisms associated with echinocandins, including this compound. Studies involving genetic analysis have identified mutations in genes such as CRM1, which are linked to increased resistance against caspofungin and potentially other echinocandins .

Genetic Resistance Findings

- Mutations Identified : Variants in CRM1 gene contribute to echinocandin resistance.

- Impact on Virulence Factors : Mutants exhibited altered growth at physiological temperatures and changes in melanin production, affecting overall virulence .

Treatment of Invasive Fungal Infections

This compound is utilized clinically for treating invasive fungal infections, particularly in immunocompromised patients. Its pharmacokinetic profile supports its use in various patient populations, including neonates and those undergoing hematopoietic stem cell transplantation (HSCT) .

Clinical Efficacy Table

Combination Therapy

Combination therapy involving this compound with other antifungal agents has been explored to enhance efficacy and overcome resistance. Studies indicate that combining echinocandins with azoles or polyenes may yield better outcomes compared to monotherapy .

Combination Therapy Findings

- Echinocandin + Azole : Enhanced antifungal activity observed in resistant strains.

- Clinical Trials : Ongoing trials are assessing the safety and efficacy of these combinations in various patient populations.

作用机制

相似化合物的比较

FR179642 与其他类似化合物相比是独一无二的,因为它在米卡芬净的合成中起着特定的中间体作用。类似的化合物包括:

FR901379: FR179642 衍生自的母体化合物.

米卡芬净: 使用 FR179642 合成的最终抗真菌产品.

生物活性

Pneumocandin M1 is a member of the echinocandin class of antifungal compounds, which are primarily derived from filamentous fungi. These compounds exhibit significant biological activity against various fungal pathogens, making them important in clinical settings for treating fungal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition leads to cell lysis and death in susceptible fungi. The compound's mechanism is similar to that of other echinocandins, such as caspofungin, but with variations in potency and spectrum of activity.

Table 1: Comparison of Echinocandins

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 0.25 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

| Caspofungin | Candida glabrata | 0.5 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

| Anidulafungin | Aspergillus fumigatus | 0.125 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |

Structure-Activity Relationship (SAR)

Research has shown that modifications to the side chains of pneumocandins can significantly affect their antifungal potency. For example, studies involving the genetic manipulation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis have revealed insights into how different side chains influence biological activity.

Key Findings:

- Side Chain Variations : Alterations in the length and saturation of fatty acid side chains can enhance or diminish antifungal activity.

- Hemolytic Activity : While increasing antifungal potency, some modifications may also lead to increased hemolytic activity against human red blood cells, necessitating careful evaluation during drug development.

Case Study 1: Enhanced Production via Genetic Engineering

A study aimed at enhancing pneumocandin B0 production through adaptive laboratory evolution (ALE) demonstrated a 32% increase in yield by modifying membrane permeability. This approach illustrates how genetic and environmental manipulations can optimize production strains for higher yields of pneumocandins, including M1.

Case Study 2: Antifungal Efficacy Against Resistant Strains

Research has indicated that this compound exhibits efficacy against Candida auris, a multidrug-resistant pathogen. In vitro studies showed that this compound had lower MIC values compared to traditional antifungals like fluconazole, highlighting its potential as a treatment option for resistant infections.

属性

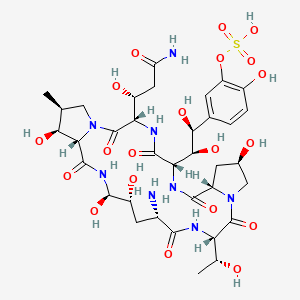

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYMOOBOFFUBHZ-CPYYHODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168110-44-9 | |

| Record name | FR-179642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-179642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using macroporous resin in the extraction of FR179642?

A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of FR179642 from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.

Q2: How does reverse-phase packing material contribute to obtaining high-purity FR179642?

A2: Following the initial extraction using macroporous resin, the crude extract of FR179642 undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of FR179642 with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。